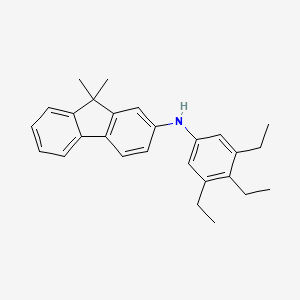
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine, also known as DMTTPA, is a fluorescent compound that has been widely used in scientific research. It belongs to the class of organic compounds known as aminofluorenes and is commonly used as a fluorescent probe in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine involves the interaction of the fluorescent molecule with the target molecule. When 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine binds to the target molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected using various spectroscopic techniques such as fluorescence spectroscopy and confocal microscopy.
Biochemische Und Physiologische Effekte
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine has been found to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes. This makes it an ideal fluorescent probe for in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine in lab experiments include its high sensitivity and specificity, ease of use, and compatibility with various biological samples. However, 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine has some limitations such as its limited photostability, which can affect the accuracy of the results obtained. It also has a relatively low quantum yield, which can limit its usefulness in some applications.
Zukünftige Richtungen
There are several future directions for the use of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine in scientific research. One area of interest is the development of new synthetic methods that can improve the yield and purity of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine. Another area of interest is the development of new applications for 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine, such as its use as a biosensor for the detection of disease biomarkers. Additionally, the use of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine in combination with other fluorescent probes may enhance its sensitivity and specificity, leading to more accurate and reliable results.
Synthesemethoden
The synthesis of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine involves the reaction of 9,9-dimethylfluorene-2-carboxylic acid with 3,4,5-triethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine. This method has been widely used to synthesize 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine with high yield and purity.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids. It has also been used to study the structure and function of biological membranes, ion channels, and receptors. 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine has been found to be highly sensitive and specific, making it a valuable tool for researchers in the field of biochemistry and molecular biology.
Eigenschaften
IUPAC Name |
9,9-dimethyl-N-(3,4,5-triethylphenyl)fluoren-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N/c1-6-18-15-21(16-19(7-2)22(18)8-3)28-20-13-14-24-23-11-9-10-12-25(23)27(4,5)26(24)17-20/h9-17,28H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKFVYHXIWRRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CC)CC)NC2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697434 |
Source


|
| Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |
CAS RN |
1207252-42-3 |
Source


|
| Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

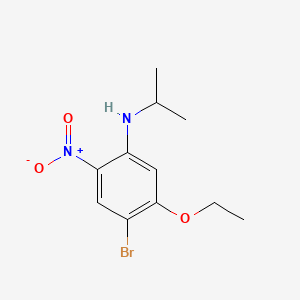
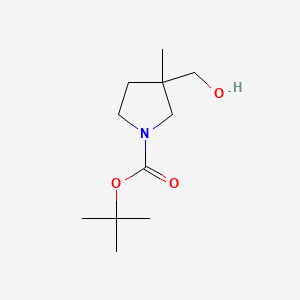
![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)
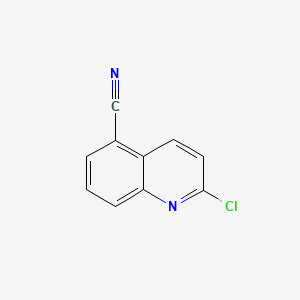
![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)
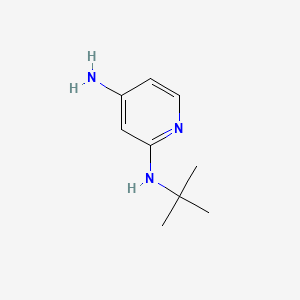
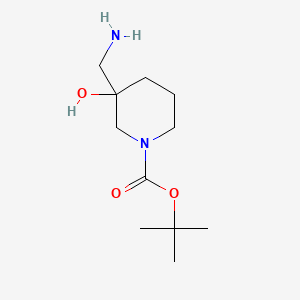
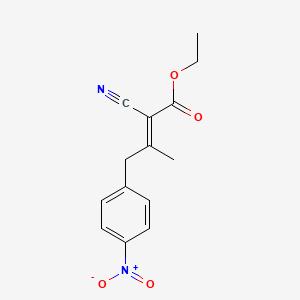
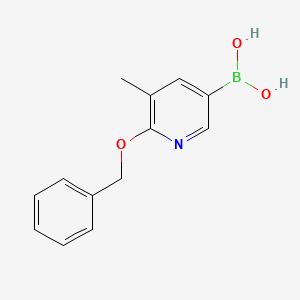

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B567672.png)
![1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B567675.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)
![4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567677.png)